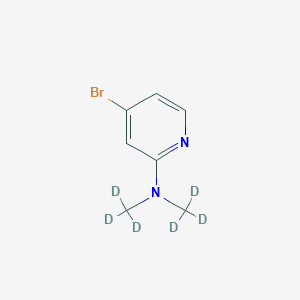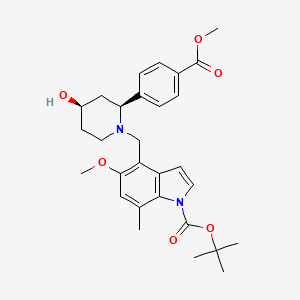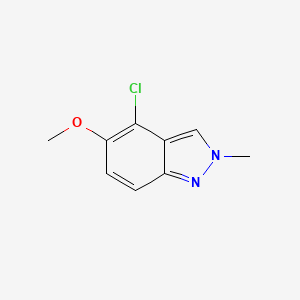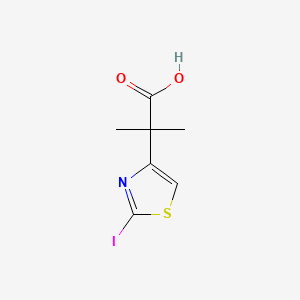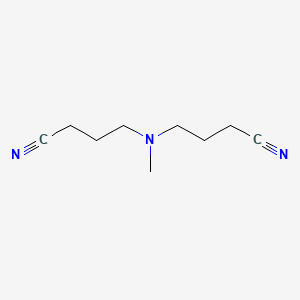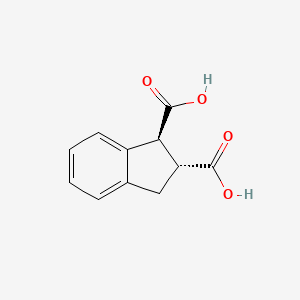
trans-Indane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Indane-1,2-dicarboxylic acid: is an organic compound with a unique structure that includes a bicyclic indane core and two carboxylic acid groups positioned at the 1 and 2 positions in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Indane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of carboxylic acids, esters, or acid chlorides as starting materials. The reaction conditions often involve the use of catalysts such as Lewis acids or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
化学反应分析
Types of Reactions: trans-Indane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indanol derivatives.
Substitution: Formation of various substituted indane derivatives.
科学研究应用
Chemistry: trans-Indane-1,2-dicarboxylic acid is used as a building block in organic synthesis to create complex molecules with potential biological activity. It serves as a precursor for the synthesis of various indane derivatives with applications in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are also investigated for their role in treating neurodegenerative diseases and as potential anticancer agents .
Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the materials .
作用机制
The mechanism of action of trans-Indane-1,2-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological activities .
相似化合物的比较
Indane-1,3-dione: Another indane derivative with applications in medicinal chemistry and materials science.
trans-Cyclohexane-1,2-dicarboxylic acid: A structurally similar compound with different chemical properties and applications.
Uniqueness: trans-Indane-1,2-dicarboxylic acid is unique due to its bicyclic structure and the specific positioning of the carboxylic acid groups. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
(1S,2R)-2,3-dihydro-1H-indene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-5-6-3-1-2-4-7(6)9(8)11(14)15/h1-4,8-9H,5H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1 |
InChI 键 |
GFZLVWKWRDQKNT-RKDXNWHRSA-N |
手性 SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C(C2=CC=CC=C21)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
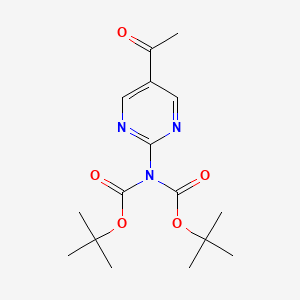
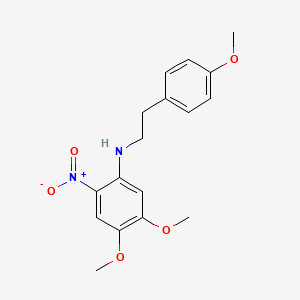

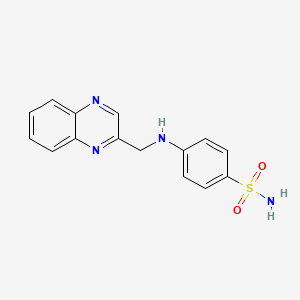
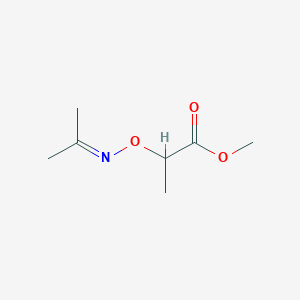
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
